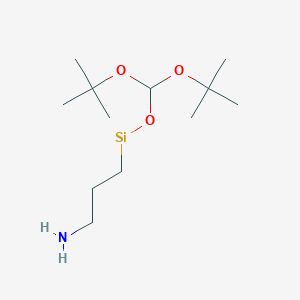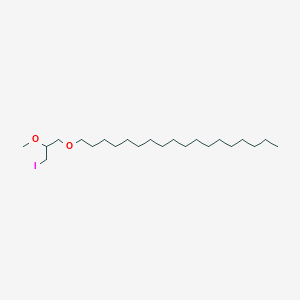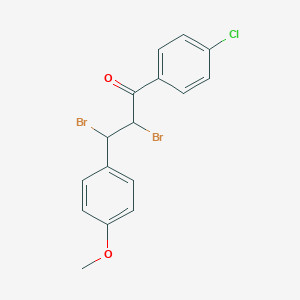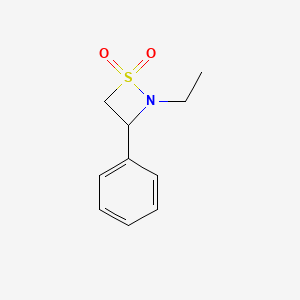
CID 18755634
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Di-tert-butoxymethoxy)silyl]propan-1-amine is an organosilicon compound that features a silyl ether group and an amine group. This compound is often used in organic synthesis, particularly as a protecting group for alcohols and amines due to its stability and ease of removal under specific conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Di-tert-butoxymethoxy)silyl]propan-1-amine typically involves the reaction of 3-aminopropyltrimethoxysilane with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods: On an industrial scale, the production of 3-[(Di-tert-butoxymethoxy)silyl]propan-1-amine follows similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 3-[(Di-tert-butoxymethoxy)silyl]propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The silyl ether group can be reduced under specific conditions.
Substitution: The silyl ether group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like chlorotrimethylsilane are often employed for substitution reactions.
Major Products:
Oxidation: Produces oxides of the amine group.
Reduction: Results in the formation of simpler silyl ethers.
Substitution: Leads to the formation of various substituted silyl ethers.
Wissenschaftliche Forschungsanwendungen
3-[(Di-tert-butoxymethoxy)silyl]propan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for alcohols and amines in multi-step organic synthesis.
Biology: Employed in the modification of biomolecules for various biochemical assays.
Medicine: Utilized in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[(Di-tert-butoxymethoxy)silyl]propan-1-amine involves the formation of stable silyl ether bonds with alcohols and amines. This stability is due to the steric hindrance provided by the di-tert-butyl groups, which protect the functional groups from unwanted reactions. The compound can be selectively deprotected under mild acidic or basic conditions, allowing for the controlled release of the protected functional groups.
Vergleich Mit ähnlichen Verbindungen
(3-Aminopropyl)triethoxysilane: Another silyl ether compound used for surface functionalization.
tert-Butyldimethylsilyl chloride: Commonly used for the protection of alcohols and amines.
Trimethylsilyl chloride: Used for similar purposes but with different stability and reactivity profiles.
Uniqueness: 3-[(Di-tert-butoxymethoxy)silyl]propan-1-amine is unique due to its combination of a silyl ether group and an amine group, providing dual functionality in organic synthesis. Its stability and ease of removal make it a valuable tool in complex synthetic sequences.
Eigenschaften
Molekularformel |
C12H27NO3Si |
|---|---|
Molekulargewicht |
261.43 g/mol |
InChI |
InChI=1S/C12H27NO3Si/c1-11(2,3)14-10(15-12(4,5)6)16-17-9-7-8-13/h10H,7-9,13H2,1-6H3 |
InChI-Schlüssel |
LBYXKKPICXHWDI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(OC(C)(C)C)O[Si]CCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Hydroxy-1,2,3,4-tetrahydrobenzo[f]quinoxaline-7,10-dione](/img/structure/B14365136.png)
![4-Phenyl-3-[(propan-2-yl)oxy]-4H-furo[3,2-b]indole-2-carboxylic acid](/img/structure/B14365138.png)


![(5E)-4-Methyl-5-[(4-methylphenyl)imino]furan-2(5H)-one](/img/structure/B14365170.png)
![N-[2-(Cyclohex-1-en-1-yl)ethyl]-2-methylprop-2-enamide](/img/structure/B14365172.png)


![Ethyl 2-[(tert-butylsulfanyl)methyl]prop-2-enoate](/img/structure/B14365186.png)
![[Fluoro(dimethyl)silyl]methyl 4-methylbenzoate](/img/structure/B14365191.png)
![(1S)-1-[tert-butyl(dimethyl)silyl]but-2-en-1-ol](/img/structure/B14365198.png)

![(3-Methyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-1,2-diyl)dimethanol](/img/structure/B14365214.png)
![Glycine, N-[2-(1,3-benzodioxol-5-yl)ethyl]-N-(dibutoxyphosphinyl)-](/img/structure/B14365226.png)
